molecular formula C11H8N2O2 B1312948 4-(Pyrazin-2-yl)benzoic acid CAS No. 216060-23-0

4-(Pyrazin-2-yl)benzoic acid

Cat. No. B1312948
M. Wt: 200.19 g/mol
InChI Key: DCCMRHMNLNXEDE-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)benzoic acid is a chemical compound with the CAS Number: 216060-23-0 . It has a molecular weight of 200.2 and its IUPAC name is 4-(2-pyrazinyl)benzoic acid .


Physical And Chemical Properties Analysis

4-(Pyrazin-2-yl)benzoic acid is a powder that is stored at room temperature . The predicted boiling point is 396.4±32.0 °C and the predicted density is 1.302±0.06 g/cm3 . The compound has a predicted pKa of 3.62±0.10 .

Scientific Research Applications

1. Crystal Structure Analysis and Prediction

4-[4-(2-Adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid, a derivative of 4-(Pyrazin-2-yl)benzoic acid, was used in a novel protocol involving solid-state NMR spectroscopy, crystal structure prediction, and density functional theory chemical shift calculations for crystal structure determination. This approach marks the first instance of determining the crystal structure of a molecular compound with a previously unknown structure through NMR crystallography, showcasing the compound's utility in advanced crystallographic methods (Baias et al., 2013).

2. Computational Simulations and Co-Crystal Analysis

A study on co-crystals involving pyrazinamide (PYZ) and hydroxybenzoic acids demonstrated the utility of 4-(Pyrazin-2-yl)benzoic acid derivatives in computational simulations. Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) simulations provided insights into the reactive properties and interactions of the molecules within the co-crystals, revealing their potential applications in anti-tuberculosis drugs and photovoltaic systems (Al-Otaibi et al., 2020).

3. Antimicrobial and Antifungal Applications

4-(Substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-one, synthesized from pyrazine-2-carboxamide and other reagents, showed promising results as broad-spectrum antimicrobial and antifungal agents. The study highlighted the compound's efficacy against various bacterial and fungal strains, suggesting its potential in developing new pharmaceuticals (Rajurkar & Pund, 2014).

4. Novel Heterocyclic Compound Synthesis

4-(2-Cyanoacetamido)benzoic acid, a derivative, served as a key intermediate in synthesizing a variety of new heterocyclic compounds such as thiazole, pyrazole, and oxazole derivatives. These compounds were characterized by various spectral methods, indicating their potential use in diverse chemical and pharmacological applications (Fadda et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 safety symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-pyrazin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCMRHMNLNXEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466495
Record name 4-(Pyrazin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrazin-2-yl)benzoic acid

CAS RN

216060-23-0
Record name 4-(Pyrazin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrazin-2-ylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Chen, P Zhao, J Li, Z Sun, W Huang - Journal of Solid State Chemistry, 2022 - Elsevier
Coordination polymers (CPs) are widely used as a new functional material, but their poor electrical conductivity limits their applications in electrochemical sensing to some extent. In this …
Number of citations: 4 www.sciencedirect.com
AT Londregan, L Wei, J Xiao, NG Lintner… - Journal of medicinal …, 2018 - ACS Publications
The optimization of a new class of small molecule PCSK9 mRNA translation inhibitors is described. The potency, physicochemical properties, and off-target pharmacology associated …
Number of citations: 40 pubs.acs.org
Z Xu, X Xu, R O'Laoi, H Ma, J Zheng, S Chen… - Bioorganic & Medicinal …, 2016 - Elsevier
The Wnt signaling pathway is an essential signal transduction pathway which leads to the regulation of cellular processes such as proliferation, differentiation and migration. Aberrant …
Number of citations: 15 www.sciencedirect.com

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